Tert-butyl 2-methylpropanoate
Overview
Description
It is a colorless liquid with a fruity odor and is commonly used in organic synthesis and as a flavoring agent .
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Tert-butyl 2-methylpropanoate can be synthesized through the esterification of 2-methylpropanoic acid with tert-butanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Acyl Chloride Method: Another method involves the reaction of 2-methylpropanoyl chloride with tert-butanol.
Industrial Production Methods:
Flow Microreactor Systems: A more efficient and sustainable method for the industrial production of this compound involves the use of flow microreactor systems.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 2-methylpropanoic acid.
Reduction: 2-methylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-methylpropanoate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving esters.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
Target of Action
Tert-butyl 2-methylpropanoate is a chemical compound with the molecular formula C8H16O2 It’s known that esters like this compound often target enzymes or receptors in biochemical reactions, acting as substrates, inhibitors, or modulators .
Mode of Action
It’s known that esters can undergo hydrolysis in the presence of water and enzymes, breaking down into their constituent alcohol and carboxylic acid . This reaction can lead to various changes in the biochemical environment, depending on the specific properties of the resulting compounds .
Biochemical Pathways
Esters are often involved in various biochemical pathways, including lipid metabolism and signal transduction. The downstream effects of these pathways can vary widely, depending on the specific context and conditions.
Pharmacokinetics
Esters are generally known to be well-absorbed and distributed in the body due to their lipophilic nature . They are typically metabolized by esterases, leading to the formation of alcohol and carboxylic acid . These metabolites can then be further metabolized or excreted from the body .
Result of Action
The hydrolysis of esters can lead to changes in the cellular environment, potentially influencing various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of specific enzymes can affect the rate of ester hydrolysis . Additionally, the compound’s stability and efficacy can be influenced by storage conditions .
Comparison with Similar Compounds
Tert-butyl 2-methylpropanoate can be compared with other similar compounds such as:
Tert-butyl acetate: Similar in structure but with an acetate group instead of a 2-methylpropanoate group.
Tert-butyl butyrate: Similar in structure but with a butyrate group instead of a 2-methylpropanoate group.
Tert-butyl isobutyrate: Similar in structure but with an isobutyrate group instead of a 2-methylpropanoate group.
Uniqueness:
- This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to other tert-butyl esters. Its reactivity and applications in various fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
tert-butyl 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(2)7(9)10-8(3,4)5/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWOTUDBCFBGFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347433 | |
Record name | 2-Methyl-2-propanyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16889-72-8 | |
Record name | 2-Methyl-2-propanyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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